molecular formula C11H12ClNO2 B2926571 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile CAS No. 142037-04-5

2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile

Cat. No.: B2926571
CAS No.: 142037-04-5
M. Wt: 225.67
InChI Key: FABOWIZRCDUJON-UHFFFAOYSA-N
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Description

2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile (CAS 142037-04-5) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound features both a reactive nitrile group and a chlorohydrin moiety, making it a versatile building block for the synthesis of more complex molecules. Its primary research application is in the synthesis of chiral drug substances, particularly ultra-short-acting cardioselective β 1 -adrenergic receptor blocking agents . It serves as a key precursor in the chemical and chemo-enzymatic synthesis of (RS)-, (R)-, and (S)-Esmolol, a beta-blocker used for the rapid control of heart rate and blood pressure in critical care settings . The synthetic utility of this compound is demonstrated in enzymatic kinetic resolution processes using lipases, which allow researchers to obtain enantiomerically enriched intermediates critical for developing single-enantiomer pharmaceuticals . The (S)-enantiomer of Esmolol, which can be derived from this intermediate, is reported to be twice as potent as the racemic form . Researchers utilize this compound for its role in developing improved synthetic routes with higher overall yields and better enantiomeric excess, contributing to advancements in green chemistry and biocatalysis . The compound is characterized by the molecular formula C 11 H 12 ClNO 2 and a molecular weight of 225.67 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-7-10(14)8-15-11-3-1-9(2-4-11)5-6-13/h1-4,10,14H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABOWIZRCDUJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OCC(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile is an organic compound with the molecular formula C11H12ClNO2C_{11}H_{12}ClNO_2 and a molecular weight of 225.67 . It appears as an oil . The compound is part of American Elements' catalog of life science products, available in bulk quantities and can be produced to customer specifications .

  • As a chemical reagent:
    • The compound is available for order from American Elements with the product code OMXX-293171-01 .
    • American Elements can produce life science materials in high and ultra-high purity forms .
  • Related compounds and potential applications:
    • The search results mention research on bisphenols and related compounds like Bisphenol A (BPA), Bisphenol AF (BPAF), and their derivatives . These compounds are investigated for their presence in amniotic fluid and breast milk, and their potential harmfulness as endocrine disruptors .
    • This compound is a structural component of Bisphenol A diglycidyl ether (BADGE) derivatives such as 1-Chloro-3-[4-[2-[4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol (BADGE*2HCl) .
    • BADGE and its derivatives have been detected in amniotic fluid samples, indicating the importance of developing methods for identifying and quantifying these compounds .
    • High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is employed to analyze bisphenols and related compounds in various samples .

Mechanism of Action

The mechanism of action of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. As an impurity in beta blockers, it may influence the pharmacokinetics and pharmacodynamics of the primary active ingredients. The compound can bind to adrenergic receptors, affecting the regulation of heart rate and blood pressure .

Comparison with Similar Compounds

2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific applications and chemical properties.

Biological Activity

2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile is an organic compound with the molecular formula C11_{11}H14_{14}ClNO3_3 and a molecular weight of 243.69 g/mol. This compound features a phenyl ring substituted with both chloro and hydroxypropoxy groups, which contribute to its unique chemical properties and potential biological activities. It is primarily noted as an impurity in atenolol, a widely used beta-blocker, making it a subject of interest in pharmaceutical chemistry and toxicology studies.

Structural Characteristics

The structural complexity of this compound suggests various potential interactions within biological systems. The presence of functional groups such as the chloro and hydroxypropoxy moieties may influence its reactivity and interactions with biological targets.

Compound Name Structure Characteristics Unique Features
AtenololBeta-blocker with hydroxypropoxy groupTherapeutic use in hypertension
4-(3-Chloro-2-hydroxypropoxy)benzeneacetamideSimilar aromatic structure but lacks acetonitrile groupUsed as an impurity reference
MetoprololAnother beta-blocker with structural similaritiesDifferent pharmacological profile
2-[4-(2-Hydroxy-3-isopropylaminopropoxy)phenyl]acetonitrileContains isopropylamine instead of chloro groupDistinct mechanism of action

Case Studies and Research Findings

Research focusing on related compounds has provided insights into the potential biological activities of this compound:

  • A study examining the effects of bisphenols on endocrine disruption highlighted that structural modifications significantly impact biological activity. Although this study did not focus directly on this compound, it underscores the importance of chemical structure in determining activity .
  • Another investigation into P2Y receptor antagonists revealed that structural variations can lead to different pharmacological profiles, suggesting that similar modifications in this compound could influence its biological interactions .

Q & A

Q. Table 1. Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
Reaction Temperature60–80°C↑ Yield at 70°C
Base (K₂CO₃)1.1–1.5 equivExcess → side rxns
Solvent PolarityCH₃CN or DMFPolar aprotic → ↑ rate

Advanced: How can researchers resolve contradictions in reported bioactivity data for structural analogs of this compound?

Methodological Answer:
Contradictions often arise from stereochemical variations, impurities, or assay conditions. To address this:

Structural Validation : Use X-ray crystallography (as in ) or 2D NMR to confirm stereochemistry and purity.

Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH, temperature) using a reference compound (e.g., 2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetonitrile from ).

Computational Modeling : Perform molecular docking studies to assess binding affinity variations due to substituent effects (e.g., chloro vs. amino groups) .

Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the chloro-hydroxypropoxy group (δ 3.5–4.5 ppm for oxymethylene protons) and nitrile (C≡N peak at ~120 ppm in ¹³C) .
  • HPLC-MS : Reversed-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS detect impurities (e.g., unreacted epichlorohydrin) .
  • X-ray Diffraction : Resolves stereochemical ambiguity in crystalline derivatives, as demonstrated in palladium-acetonitrile complexes .

Advanced: How can the environmental fate of this compound be systematically evaluated in ecological risk assessments?

Methodological Answer:
Adopt a tiered approach based on :

Physicochemical Properties : Measure logP (octanol-water partition coefficient) and hydrolysis half-life (pH 5–9) to predict bioavailability.

Biotic Degradation : Use OECD 301F (ready biodegradability test) with activated sludge.

Ecotoxicity : Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201).

Modeling : Apply EPI Suite or TEST software to estimate persistence (P) and bioaccumulation (B) potential.

Q. Table 2. Key Environmental Parameters

ParameterMethodRelevance
Hydrolysis RateOECD 111Stability in water
PhotodegradationEPA 1613Sunlight exposure
Soil Adsorption (Kd)Batch equilibriumMobility in ecosystems

Advanced: What methodological frameworks are suitable for studying degradation pathways under oxidative stress?

Methodological Answer:

Radical Scavenging Assays : Use DPPH or ABTS assays to quantify antioxidant activity, as in .

LC-QTOF-MS : Identify degradation products (e.g., chlorinated phenols or nitrile oxides) via high-resolution mass spectrometry .

Kinetic Studies : Monitor pseudo-first-order rate constants (k) under varying H₂O₂ concentrations (0.1–10 mM) and pH (3–9) .

Advanced: How can computational tools predict the compound’s interactions with biological targets?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model binding to cytochrome P450 enzymes (e.g., CYP3A4) .

QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. F in ) with toxicity endpoints.

Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors like β-adrenergic receptors, leveraging structural analogs from .

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